molecular formula C21H19NO6 B12312134 rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans

Cat. No.: B12312134
M. Wt: 381.4 g/mol
InChI Key: HEZCXNOCUYEXSK-UHFFFAOYSA-N
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Description

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans: is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring and the introduction of the Fmoc protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium methoxide, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of peptides and proteins.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans involves its ability to act as a protecting group for amines, preventing unwanted reactions during synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled release of the amine functionality. This compound interacts with various molecular targets and pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

Uniqueness

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans is unique due to its specific stereochemistry and the presence of both the pyrrolidine ring and the Fmoc protecting group. This combination of features makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required.

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid

InChI

InChI=1S/C21H19NO6/c23-19(24)16-9-22(10-17(16)20(25)26)21(27)28-11-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,16-18H,9-11H2,(H,23,24)(H,25,26)

InChI Key

HEZCXNOCUYEXSK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(=O)O

Origin of Product

United States

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